![molecular formula C19H18ClN3O5S B1631645 5-R-Rivaroxaban CAS No. 865479-71-6](/img/structure/B1631645.png)
5-R-Rivaroxaban
概要
説明
5-R-Rivaroxaban is the R-enantiomer of Rivaroxaban . Rivaroxaban is an anticoagulant that presents as a mechanism of action the direct and selective inhibition of activated coagulation factor X (FXa) and has a chiral center in its molecular structure . It is used to treat or prevent blood clots (venous thromboembolism, or VTE) .
Synthesis Analysis
An alternative synthesis method of rivaroxaban has been developed with an overall yield of 24%, and diminished reaction times . An efficient and facile synthetic method to synthesize rivaroxaban (1) in 39% global yield from ®-2-(chloromethyl)oxirane over six steps using a Goldberg coupling reaction as a key step .
Molecular Structure Analysis
Rivaroxaban has a chiral center in its molecular structure, but only the (S)-Rivaroxaban enantiomer presents pharmacological activity . The spatial conformation of a molecule is closely connected to its interaction with the human body .
Chemical Reactions Analysis
Rivaroxaban inhibits endogenous FXa more potently in human and rabbit plasma (IC 21 nM) than rat plasma (IC 290 nM). It demonstrates anticoagulant effects in human plasma, doubling prothrombin time (PT) and activates partial thromboplastin time at 0.23 and 0.69 μM, respectively .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-R-Rivaroxaban are as follows: Molecular Formula: C19H18ClN3O5S, Molecular Weight: 435.88 . It is a solid substance with high oral bioavailability (80–100 %) for the 10 mg tablet irrespective of food intake and for the 15 mg and 20 mg tablets when taken with food .
科学的研究の応用
Treatment of Deep Vein Thrombosis (DVT) and Pulmonary Embolism (PE)
Rivaroxaban is a direct factor Xa inhibitor used for the treatment of deep vein thrombosis (DVT, a blood clot in the leg) and pulmonary embolism (PE, a blood clot in the lung) .
Prevention of Blood Clots in Atrial Fibrillation Following Surgery
Rivaroxaban is also used to prevent blood clots in atrial fibrillation following hip or knee surgery .
Solubility Enhancement
Rivaroxaban suffers from poor solubility that hinders its broader application. However, eutectics of Rivaroxaban with various acids have shown significant enhancement in the solubility of Rivaroxaban .
Improved Bioavailability
In vivo pharmacokinetic study was carried out for Rivaroxaban with caffeic acid (CAA) and coumaric acid (CA) in rats, which showed 1.5 and 1.4 times enhancement in relative bioavailability for Rivaroxaban–CAA and Rivaroxaban–CA, respectively .
Stability Enhancement
Stability studies were carried out for all the eutectics, which revealed excellent stability over six months under accelerated (40 °C and 75%) conditions and twelve months under long-term (30 °C and 60% RH) conditions .
Treatment and Prevention of Thromboembolic Disease
Rivaroxaban is used for the treatment and prevention of thromboembolic disease . It exhibits predictable pharmacokinetics and pharmacodynamics, and thus does not require routine coagulation monitoring, unlike vitamin K antagonists (e.g., warfarin) .
Lower Potential for Drug–Drug and Food–Drug Interactions
Rivaroxaban has a lower potential for drug–drug and food–drug interactions compared with warfarin .
Risk Reduction of Major Bleeding
Rivaroxaban reduced the risk of major bleeding compared with conventional treatment .
Safety And Hazards
Rivaroxaban can cause you to bleed more easily. Call your doctor at once if you have signs of bleeding such as: bruising or bleeding that will not stop (nosebleeds, bleeding gums, heavy menstrual bleeding); pain, swelling, new drainage, or excessive bleeding from a wound . Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .
特性
IUPAC Name |
5-chloro-N-[[(5R)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFYHTZWPPHNLQ-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468042 | |
Record name | 5-R-Rivaroxaban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-R-Rivaroxaban | |
CAS RN |
865479-71-6 | |
Record name | Rivaroxaban, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865479716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-R-Rivaroxaban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RIVAROXABAN, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJP4GEG36M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。